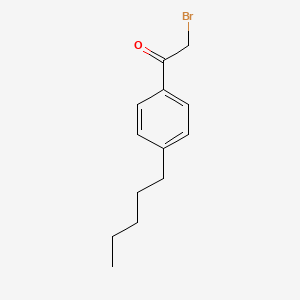

2-Bromo-1-(4-Pentylphenyl)Ethan-1-One

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(4-pentylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYNDJWQMUOSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379649 | |

| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64328-68-3 | |

| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-1-(4-Pentylphenyl)Ethan-1-One chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-1-(4-pentylphenyl)ethan-1-one

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 64328-68-3), a key α-bromo ketone intermediate in synthetic organic chemistry. The document delineates its core physicochemical properties, details robust methodologies for its synthesis and purification, and offers an in-depth exploration of its reactivity profile. As a versatile electrophilic building block, this compound is of significant interest to researchers in drug discovery and materials science. The guide explains the mechanistic rationale behind its primary transformations, including nucleophilic substitutions and eliminations, and provides validated experimental protocols. This document is intended to serve as an authoritative resource for scientists and development professionals, enabling them to effectively and safely utilize this compound in their research endeavors.

Introduction and Overview

Alpha-bromo ketones are a cornerstone class of reagents in organic synthesis, prized for their dual functionality which imparts a high degree of reactivity.[1][2] The presence of a bromine atom on the carbon adjacent (the α-position) to a carbonyl group creates a potent electrophilic center, making these compounds exceptionally valuable for constructing complex molecular architectures.[1]

This compound, also known as 4-pentylphenacyl bromide, embodies this reactivity within a structure tailored for producing derivatives with significant lipophilicity, conferred by the C5 alkyl chain on the phenyl ring. This structural feature is often sought in pharmaceutical development to modulate properties such as membrane permeability and protein binding. The compound is a critical precursor for a wide array of more complex molecules, including bioactive heterocycles, analgesics, and anti-inflammatory agents.[3] Its utility extends to specialty chemical production, where it can serve as a precursor for novel polymer additives.[3] This guide will provide the foundational knowledge required to harness the synthetic potential of this versatile intermediate.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Its identity is confirmed by its unique CAS number, 64328-68-3.[4][5][6] The molecule's structure, featuring a long alkyl chain, results in a low melting point and a high octanol-water partition coefficient (XLogP3), indicating significant non-polar character.

| Property | Value | Source(s) |

| CAS Number | 64328-68-3 | [4][5][6] |

| Molecular Formula | C₁₃H₁₇BrO | [5][6] |

| Molecular Weight | 269.18 g/mol | [5][6] |

| IUPAC Name | 2-bromo-1-(4-pentylphenyl)ethanone | [5] |

| Appearance | Light yellow, low melting solid | [4] |

| Melting Point | <30 °C | [4][7] |

| Computed XLogP3 | 4.5 | [5] |

Synthesis and Purification

The most common and direct method for synthesizing this compound is the α-bromination of its parent ketone, 1-(4-pentylphenyl)ethan-1-one. This reaction proceeds via an enol or enolate intermediate, a foundational concept in carbonyl chemistry.

Mechanistic Principle: Acid-Catalyzed α-Bromination

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-protons. A weak base (such as the solvent or the bromide ion) can then deprotonate the α-carbon to form a nucleophilic enol intermediate. This enol then attacks molecular bromine (Br₂) in an electrophilic addition, followed by deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the final α-brominated product.[8] This mechanism is favored because it prevents polybromination, as the electron-withdrawing effect of the first bromine atom disfavors the formation of a second enol at that position.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. This compound CAS#: 64328-68-3 [amp.chemicalbook.com]

- 5. This compound | C13H17BrO | CID 2775670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-Bromo-1-(4-pentylphenyl)ethan-1-one: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Bromoacetophenones

In the landscape of modern medicinal chemistry, the α-bromoacetophenone scaffold represents a pivotal class of organic intermediates. Their inherent reactivity, characterized by the electrophilic carbonyl carbon and the labile carbon-bromine bond, renders them exceptionally versatile building blocks for the synthesis of a diverse array of heterocyclic and carbocyclic compounds. Among these, 2-Bromo-1-(4-pentylphenyl)ethan-1-one (CAS 64328-68-3) has emerged as a compound of significant interest, particularly as a precursor in the development of novel psychoactive substances and other therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, reactivity, applications, and analytical characterization, offering field-proven insights for professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 64328-68-3 | [1][2] |

| Molecular Formula | C₁₃H₁₇BrO | [2] |

| Molecular Weight | 269.18 g/mol | [2] |

| Appearance | Light yellow, low melting solid | [1] |

| Melting Point | <30°C | [1] |

| XLogP3 | 4.5 | [2] |

Safety Profile:

Synthesis and Mechanistic Insights

The synthesis of this compound typically proceeds via the α-bromination of its corresponding ketone, 4-pentylacetophenone. This reaction is a classic example of an acid-catalyzed α-substitution reaction.[3]

Reaction Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

While a specific protocol for this compound is not available in the searched literature, the following is a representative procedure adapted from the synthesis of analogous α-bromoacetophenones.[4][5]

Materials:

-

4-Pentylacetophenone

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

50% Ethyl Alcohol (for washing)

-

95% Ethyl Alcohol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-pentylacetophenone in glacial acetic acid.

-

Cool the flask in an ice bath to maintain a temperature below 20°C.

-

Slowly add an equimolar amount of bromine dropwise to the stirred solution. Vigorous shaking or stirring is crucial during this addition.

-

After the addition is complete, continue to stir the mixture in the ice bath for a designated period to ensure the reaction goes to completion.

-

The crude product may precipitate out of the solution. If so, collect the crystals by suction filtration.

-

Wash the crude product with cold 50% ethyl alcohol until the filtrate is colorless.

-

Recrystallize the air-dried product from 95% ethyl alcohol to obtain purified this compound.

Causality Behind Experimental Choices

-

Acid Catalyst (Acetic Acid): The acid catalyzes the tautomerization of the ketone to its enol form. The enol is the nucleophilic species that attacks the bromine. The rate of halogenation is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that enol formation is the rate-determining step.[3]

-

Low Temperature: The bromination reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of polybrominated byproducts.

-

Slow Addition of Bromine: This also helps to control the reaction and minimize side reactions.

-

Recrystallization: This is a standard purification technique for solid organic compounds, allowing for the removal of impurities and the isolation of a highly pure product.

Reaction Mechanism Diagram

Caption: Logical flow from the intermediate to the evaluation of pharmacological properties.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. While experimental spectra for this specific compound were not found in the searched literature, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show the following characteristic signals:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the 1,4-disubstituted benzene ring.

-

Bromomethyl Protons: A singlet at approximately δ 4.4 ppm, corresponding to the two protons of the -CH₂Br group.

-

Pentyl Group Protons: A series of multiplets in the aliphatic region (typically δ 0.8-2.7 ppm), corresponding to the protons of the pentyl chain. The terminal methyl group will appear as a triplet.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show distinct signals for each of the unique carbon atoms in the molecule:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm. [6]* Aromatic Carbons: Several signals in the aromatic region (δ 120-150 ppm).

-

Bromomethyl Carbon: A signal for the -CH₂Br carbon, typically in the range of δ 30-40 ppm.

-

Pentyl Group Carbons: Signals in the aliphatic region (δ 10-40 ppm).

Expected Mass Spectrometry Data

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 268 and 270, with approximately equal intensity, due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the pentyl chain.

Conclusion

This compound stands as a valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis and well-defined reactivity make it an ideal starting material for the construction of more complex molecules, particularly synthetic cathinones. The 4-pentylphenyl moiety it carries is a key determinant of the pharmacological properties of its derivatives, offering a handle for medicinal chemists to modulate potency and selectivity. This technical guide has provided a comprehensive overview of its synthesis, mechanistic underpinnings, and application in SAR-driven drug design, underscoring its continued importance in the development of novel therapeutic agents.

References

-

The Indispensable Role of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9) in Modern Drug Discovery. Available at: [Link]

-

Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC. Available at: [Link]

-

Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PubMed. Available at: [Link]

-

Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - Frontiers. Available at: [Link]

-

Is 2-Bromo-1-phenyl-pentan-1-one used in chemistry applications? - Knowledge. Available at: [Link]

-

Medicine synthesized by α‐bromoacetophenone and α,α‐dibromoacetophenone. - ResearchGate. Available at: [Link]

-

What industries use 2-Bromo-1-phenyl-pentan-1-one? - Knowledge - Bloom Tech. Available at: [Link]

-

Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH. Available at: [Link]

-

This compound - PubChem. Available at: [Link]

-

2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]

-

alpha-Bromoacetophenone - ChemBK. Available at: [Link]

-

22.4: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

-

Halogenation Of Ketones via Enols - Master Organic Chemistry. Available at: [Link]

-

p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone - PrepChem.com. Available at: [Link]

-

Phenacyl bromide | C8H7BrO | CID 6259 - PubChem. Available at: [Link]

-

Ethanone, 2-bromo-1-phenyl- - the NIST WebBook. Available at: [Link]

Sources

- 1. This compound | C13H17BrO | CID 2775670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 3. Ethanone, 2-bromo-1,2-diphenyl- [webbook.nist.gov]

- 4. treenablythe.weebly.com [treenablythe.weebly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight of 2-Bromo-1-(4-pentylphenyl)ethan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-pentylphenyl)ethan-1-one is an organic compound belonging to the class of α-bromoketones. Structurally, it features a pentyl group attached to a phenyl ring, which is in turn bonded to a bromoacetyl group. This molecule serves as a valuable intermediate in organic synthesis, primarily utilized for the alkylation of various nucleophiles, making it a key building block in the construction of more complex molecular architectures. Its precise molecular weight is a fundamental physical constant, critical for stoichiometric calculations in chemical reactions, characterization, and for the verification of its synthesis and purity. This guide provides a detailed analysis of its molecular weight, from theoretical calculation to experimental verification.

Core Physicochemical Properties

A summary of the key identifiers and properties of this compound is presented below. These data are foundational for laboratory use, regulatory documentation, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-1-(4-pentylphenyl)ethanone | [PubChem][1] |

| CAS Number | 64328-68-3 | [Matrix Fine Chemicals][2], [ChemBK][3] |

| Molecular Formula | C₁₃H₁₇BrO | [PubChem][1], [Matrix Fine Chemicals][2] |

| Molecular Weight | 269.18 g/mol | [PubChem][1], [Cenmed][4] |

| Melting Point | <30°C | [ChemBK][3] |

| InChIKey | AVYNDJWQMUOSJZ-UHFFFAOYSA-N | [Matrix Fine Chemicals][2] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₁₃H₁₇BrO, indicates that one molecule of this compound contains 13 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 1 oxygen atom.

The calculation relies on the standard atomic weights of these elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).[5]

Step-by-Step Calculation Protocol

-

Identify the number of atoms of each element from the molecular formula (C₁₃H₁₇BrO).

-

Obtain the standard atomic weight for each element.

-

Multiply the atom count by the respective atomic weight to get the total mass for each element.

-

Sum the total masses of all elements to determine the molecular weight of the compound.

The atomic weights used for this calculation are as follows:

The detailed calculation is summarized in the table below:

| Element | Symbol | Atom Count | Standard Atomic Weight (amu) | Total Mass (amu) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 17 | 1.008 | 17.136 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 269.182 |

The calculated molecular weight is 269.182 amu , which is typically expressed as 269.18 g/mol in a laboratory context.[2]

Workflow for Theoretical Molecular Weight Calculation

Caption: Workflow for calculating the theoretical molecular weight.

Experimental Verification by Mass Spectrometry

While theoretical calculation provides a precise value, experimental verification is a cornerstone of scientific integrity. The primary technique for determining the molecular weight of a synthesized compound is Mass Spectrometry (MS) .

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to generate the molecular ion ([M]⁺ or [M+H]⁺) with minimal fragmentation.

The Isotopic Signature of Bromine

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 51% and 49%, respectively).[10][18] This results in two major peaks in the mass spectrum for the molecular ion:

-

M peak: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

M+2 peak: Corresponding to the molecule containing the ⁸¹Br isotope, appearing two mass units higher.

The relative intensity of the M and M+2 peaks is approximately 1:1, providing a definitive signature for the presence of a single bromine atom in the molecule. For this compound, the expected monoisotopic mass is approximately 268.046 Da.[1] Therefore, the mass spectrum would show two prominent peaks at m/z values of approximately 268 and 270, confirming both the molecular weight and the presence of bromine.

Experimental Workflow for MS Analysis

Caption: A generalized workflow for molecular weight determination via mass spectrometry.

Conclusion

The molecular weight of this compound is a critical parameter, established theoretically as 269.18 g/mol . This value is derived from its molecular formula, C₁₃H₁₇BrO, and the standard atomic weights of its constituent elements. For drug development and synthetic chemistry professionals, the robust verification of this value using techniques like mass spectrometry is imperative. The characteristic M and M+2 isotopic pattern observed in the mass spectrum serves as a self-validating system, confirming the compound's identity and elemental composition with high confidence.

References

-

Oxygen Atom Weight Definition - AP Chemistry Key Term. Fiveable. Available from: [Link]

-

Bromine. Wikipedia. Available from: [Link]

-

Atomic Weight of Bromine. Commission on Isotopic Abundances and Atomic Weights. Available from: [Link]

-

Hydrogen. IUPAC Commission on Isotopic Abundances and Atomic Weights. Available from: [Link]

-

How heavy is one atom of carbon? Quora. Available from: [Link]

-

This compound | CAS 64328-68-3. Matrix Fine Chemicals. Available from: [Link]

-

What is the atomic mass of hydrogen? Quora. Available from: [Link]

-

Standard atomic weight. Wikipedia. Available from: [Link]

-

nglos324 - oxygen. Department of Materials Science and Engineering, University of Washington. Available from: [Link]

-

Atomic Weights and Isotopic Compositions for Bromine. National Institute of Standards and Technology (NIST) Physical Measurement Laboratory. Available from: [Link]

-

Atomic Weights and Isotopic Compositions for Hydrogen. National Institute of Standards and Technology (NIST) Physical Measurement Laboratory. Available from: [Link]

-

Oxygen Weight: How Much Does O2 Weigh? Crown College. Available from: [Link]

-

Oxygen. Wikipedia. Available from: [Link]

-

Hydrogen. Wikipedia. Available from: [Link]

-

Bromine - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. Available from: [Link]

-

Atomic/Molar mass. Westfield State University. Available from: [Link]

-

Bromine. BYJU'S. Available from: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Oxygen - Element information, properties and uses. Royal Society of Chemistry. Available from: [Link]

-

Carbon - Element information, properties and uses | Periodic Table. Royal Society of Chemistry. Available from: [Link]

-

Atomic Weights and Isotopic Compositions for Carbon. National Institute of Standards and Technology (NIST) Physical Measurement Laboratory. Available from: [Link]

-

2 Bromo 1 (4 Pentylphenyl)Ethan 1 One. Cenmed. Available from: [Link]

-

2-Bromo-1-[4-(pent-1-yl)phenyl]ethan-1-one, 2-Bromo-4. ChemBK. Available from: [Link]

-

Carbon-12. Wikipedia. Available from: [Link]

-

2-BROMO-1-(4-BROMOPHENYL)ETHAN-1-ONE | CAS 99-73-0. Matrix Fine Chemicals. Available from: [Link]

-

Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

Ethanone, 2-bromo-1-(4-nitrophenyl)-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. This compound | C13H17BrO | CID 2775670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. chembk.com [chembk.com]

- 4. cenmed.com [cenmed.com]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Atomic/Molar mass [westfield.ma.edu]

- 7. Carbon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Bromine - Wikipedia [en.wikipedia.org]

- 11. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. byjus.com [byjus.com]

- 14. fiveable.me [fiveable.me]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

An In-depth Technical Guide to 2-Bromo-1-(4-pentylphenyl)ethan-1-one: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-pentylphenyl)ethan-1-one, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, structural elucidation, and applications, with a focus on the scientific principles and practical considerations that underpin its use.

Introduction: The Strategic Importance of α-Brominated Ketones

α-Brominated ketones are a highly valuable class of organic compounds, serving as versatile building blocks in the synthesis of more complex molecules. The presence of a bromine atom on the carbon adjacent to a carbonyl group imparts a unique reactivity profile, making this moiety a linchpin in various synthetic transformations. The electrophilic nature of the α-carbon, amplified by the electron-withdrawing effect of the adjacent carbonyl, renders it susceptible to nucleophilic attack, enabling the facile introduction of a wide array of functional groups.

This compound, with its characteristic phenacyl bromide structure and a lipophilic pentyl group on the phenyl ring, is a strategically important intermediate. Its applications span from the synthesis of pharmaceutical agents to the development of novel materials. This guide will provide an in-depth exploration of its chemical properties, synthesis, and utility.

Physicochemical and Structural Properties

The structural and physical properties of this compound are fundamental to its handling, reactivity, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(4-pentylphenyl)ethanone | PubChem[1] |

| CAS Number | 64328-68-3 | PubChem[1] |

| Molecular Formula | C₁₃H₁₇BrO | PubChem[1] |

| Molecular Weight | 269.18 g/mol | PubChem |

| Appearance | Light yellow low melting solid | - |

| SMILES | CCCCCC1=CC=C(C=C1)C(=O)CBr | PubChem[1] |

| InChI Key | AVYNDJWQMUOSJZ-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound is the α-bromination of the corresponding ketone, 4'-pentylacetophenone. This reaction can be achieved using various brominating agents, each with its own advantages in terms of selectivity, reaction conditions, and safety.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Recommended Synthetic Protocol

This protocol describes a reliable method for the synthesis of this compound using N-Bromosuccinimide (NBS) as the brominating agent, which is often preferred for its selectivity and ease of handling compared to elemental bromine.

Materials:

-

4'-Pentylacetophenone

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-pentylacetophenone (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Mechanistic Insights and Causality

The choice of a radical initiator like AIBN or benzoyl peroxide is crucial for reactions involving NBS. The reaction proceeds via a free radical mechanism. The initiator generates radicals that abstract a hydrogen atom from HBr (present in trace amounts or generated in situ), forming a bromine radical. This bromine radical then selectively abstracts a hydrogen atom from the α-carbon of the ketone, which is activated by the adjacent carbonyl group. The resulting enol radical reacts with Br₂ (generated from NBS) to form the α-brominated product and another bromine radical, propagating the chain reaction. The use of a non-polar solvent like carbon tetrachloride is preferred to minimize side reactions.

Structural Elucidation: Spectroscopic Analysis

Confirming the structure of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The two protons of the -CH₂Br group will appear as a singlet at approximately 4.4-4.7 ppm due to the deshielding effect of the adjacent bromine atom and carbonyl group. The aromatic protons will appear in the range of 7.2-8.0 ppm. The protons of the pentyl group will be observed in the upfield region (0.8-2.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a distinctive signal for the carbonyl carbon at around 190-200 ppm. The carbon of the -CH₂Br group will appear at approximately 30-35 ppm. The carbons of the aromatic ring will resonate in the 128-145 ppm region, and the carbons of the pentyl group will be found in the 14-36 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1690-1710 cm⁻¹. The presence of the bromine atom on the α-carbon can slightly increase the frequency of this absorption compared to the parent ketone. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of a bromine radical and cleavage at the α-position to the carbonyl group.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors.[2][3] Its utility stems from the reactivity of the α-bromo ketone moiety.

Role in Drug Discovery and Development

This compound serves as a precursor for the synthesis of a variety of bioactive molecules.[2] For instance, similar α-bromo ketones are utilized in the synthesis of adrenaline-type drugs and the bronchodilator Salmeterol.[4][5] The general synthetic utility involves the reaction of the α-carbon with a nucleophile, leading to the formation of a new carbon-nucleophile bond.

Caption: Synthetic utility of this compound in drug discovery.

This reactivity allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The pentyl group can also contribute to the desired lipophilicity of the final drug molecule, potentially improving its pharmacokinetic properties.

Applications in Materials Science

In materials science, α-bromo ketones can be used as initiators in atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific architectures and functionalities. The resulting polymers can have applications in areas such as coatings, adhesives, and biomedical devices.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the critical importance of safety when handling this compound. Based on the data for analogous α-bromo acetophenones, this compound should be considered corrosive and capable of causing severe skin burns and eye damage.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in both pharmaceutical and materials science research. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization. This guide provides a foundational framework for researchers and developers working with this important chemical entity, emphasizing the principles of scientific integrity and safety that must guide all laboratory practices.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Indispensable Role of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9) in Modern Drug Discovery. Available from: [Link]

-

Qing, W. X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available from: [Link]

-

Betz, R., McCleland, C. W., & Marchand, H. (2011). 2-Bromo-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1153. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Innovations in Salmeterol Synthesis: Exploring the Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. Available from: [Link]

- Kumar, A., Rane, R. A., Ravindran, V. K., & Dike, S. Y. (1997). A new and efficient synthesis of (±)-isoproterenol and (±)-salbutamol.

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

University of Wisconsin. 13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

University of Wisconsin. 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Kumar, S., Singh, A., & Singh, R. M. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083-1092. Available from: [Link]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-(4-pentylphenyl)ethan-1-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-(4-pentylphenyl)ethan-1-one, a key building block in organic synthesis and drug discovery. The IUPAC name for this compound is 2-bromo-1-(4-pentylphenyl)ethanone.[1] This document delves into its chemical properties, established synthesis protocols, purification methods, and characteristic spectral data. Furthermore, it explores the reactivity of the α-bromo ketone moiety and its strategic application in the development of novel therapeutic agents. Safety and handling precautions are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists engaged in medicinal chemistry and synthetic organic chemistry.

Introduction: The Versatility of α-Bromo Ketones in Synthesis

α-Bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This unique structural feature renders them highly reactive and versatile intermediates in a multitude of organic transformations. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Simultaneously, the bromine atom serves as an excellent leaving group, facilitating substitution reactions.

This compound, with its lipophilic pentyl group, is of particular interest in drug discovery programs. The pentyl chain can enhance the compound's solubility in nonpolar environments and modulate its pharmacokinetic properties, making it a valuable synthon for creating derivatives with potential therapeutic applications. This guide will provide a detailed exploration of this specific α-bromo ketone, from its synthesis to its application.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(4-pentylphenyl)ethanone | PubChem[1] |

| Molecular Formula | C₁₃H₁₇BrO | PubChem[1] |

| Molecular Weight | 269.18 g/mol | PubChem[1] |

| CAS Number | 64328-68-3 | PubChem[1] |

| Appearance | Expected to be a solid or oil | General knowledge |

| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and toluene. Insoluble in water. | General knowledge based on similar compounds[2] |

Structural Representation:

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the α-bromination of its precursor, 4'-pentylacetophenone. Several effective methods have been reported for the α-bromination of acetophenone derivatives.[3] Below are two common and reliable protocols.

Synthesis Protocol 1: Bromination using Pyridine Hydrobromide Perbromide

This method is often favored for its solid, easy-to-handle reagent, which can be a safer alternative to liquid bromine.[3]

Workflow:

Caption: Experimental workflow for synthesis via pyridine hydrobromide perbromide.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-pentylacetophenone (1.0 eq), pyridine hydrobromide perbromide (1.1 eq), and glacial acetic acid.[3]

-

Reaction: Heat the reaction mixture to 90°C and stir for approximately 3 hours.[3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature and then pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Protocol 2: Bromination using Elemental Bromine

This classical method remains a robust and widely used approach for α-bromination.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 4'-pentylacetophenone (1.0 eq) in a suitable solvent such as chloroform or ethyl ether in a round-bottom flask.[4][5]

-

Addition of Bromine: Cool the solution in an ice bath and slowly add a solution of elemental bromine (1.0 eq) in the same solvent dropwise with stirring.[5]

-

Reaction: Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Work-up: Once the reaction is complete, wash the organic phase with water and a saturated brine solution.[5]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography.

Purification Considerations

α-Bromo ketones can be susceptible to degradation, so care should be taken during purification and storage. It is advisable to store the purified compound under an inert atmosphere at low temperatures and protected from light.

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the bromine and carbonyl groups, and the aliphatic protons of the pentyl chain. The methylene protons adjacent to the carbonyl group will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, the aromatic carbons, and the carbons of the pentyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹.[6] Other characteristic peaks will include those for aromatic C-H and C=C stretching, as well as the C-Br stretching vibration.[6] An IR spectrum of the closely related 2-bromo-1-phenylethanone is available in the NIST Chemistry WebBook.[7]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of the bromine atom and cleavage of the pentyl chain. A mass spectrum of 2-bromo-1-phenylethanone is available in the NIST Chemistry WebBook.[8]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the α-bromo ketone functionality. This moiety is a versatile precursor for a variety of synthetic transformations, making it a valuable tool in drug discovery.

Key Reactions:

-

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and carboxylates, to introduce diverse functional groups.

-

Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.

-

Formation of Heterocycles: This compound is a key starting material for the synthesis of various heterocyclic systems, such as imidazoles, thiazoles, and oxazoles, which are common scaffolds in medicinal chemistry.

Logical Relationship of Reactivity:

Caption: Key reaction pathways of this compound.

Applications in Drug Development

α-Bromo ketones are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce a variety of functional groups via nucleophilic substitution allows for the rapid generation of compound libraries for screening and lead optimization. The 4-pentylphenyl moiety can contribute to favorable interactions with biological targets and improve the drug-like properties of the resulting molecules. For instance, similar brominated ketones are utilized in the synthesis of drugs for the central nervous system, anti-inflammatory agents, and cardiovascular medicines.

Safety and Handling

α-Bromo ketones are generally considered to be lachrymators and skin irritants. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Precautions:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly in the field of drug discovery. Its synthesis is readily achievable through established α-bromination protocols, and its reactivity allows for the introduction of a wide array of functional groups and the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. This guide has provided a comprehensive overview to aid researchers in leveraging the full potential of this important synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

NIST. Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. [Link]

-

PMC. 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]

-

NIH. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). [Link]

-

NIST. Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). [Link]

-

NIH. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]

- Google Patents. Method for synthesizing alpha-bromo-acetophenone.

-

PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. [Link]

-

Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]

Sources

- 1. This compound | C13H17BrO | CID 2775670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 8. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

4-Pentylphenacyl bromide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Pentylphenacyl Bromide

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Pentylphenacyl bromide (2-bromo-1-(4-pentylphenyl)ethan-1-one), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the compound's preparation and analytical validation.

Introduction and Synthetic Strategy

4-Pentylphenacyl bromide is an α-bromoketone derivative of acetophenone. The presence of the α-bromo group makes it a potent alkylating agent and a versatile precursor for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds like thiazoles and imidazoles, which are common motifs in pharmacologically active molecules.[1][2] The 4-pentyl substituent provides lipophilicity, a property often modulated in drug design to influence pharmacokinetic profiles.

The synthesis of 4-Pentylphenacyl bromide is most effectively approached via a two-step sequence starting from pentylbenzene. This strategy ensures high regioselectivity and avoids issues associated with direct Friedel-Crafts alkylation.

The core synthetic pathway involves:

-

Friedel-Crafts Acylation: Reaction of pentylbenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst to form 4-pentylacetophenone. The para-substituted product is favored due to the steric bulk of the pentyl group.[3][4]

-

α-Bromination: Selective bromination of the methyl group of 4-pentylacetophenone using molecular bromine under acidic conditions to yield the final product, 4-Pentylphenacyl bromide.[5][6]

Reaction Mechanisms

Friedel-Crafts Acylation

This reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst (e.g., AlCl₃) activates the acetyl chloride, forming a highly electrophilic acylium ion. The electron-rich pentylbenzene ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). Finally, deprotonation of this intermediate restores aromaticity and yields the 4-pentylacetophenone product.[7]

Acid-Catalyzed α-Bromination

The selective bromination at the α-carbon occurs via an enol intermediate.[1][5] The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, indicating that the rate-determining step is the formation of the enol.[5]

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., acetic acid), which increases the acidity of the α-protons.

-

Enol Formation (Rate-Determining Step): A base (e.g., the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of an enol.[5][8]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). This step is fast.[9]

-

Deprotonation: The resulting intermediate is deprotonated to yield the final α-bromoketone product and HBr.

Detailed Experimental Protocols

Safety Note: This procedure involves hazardous materials. 4-Pentylphenacyl bromide is a lachrymator and a potential alkylating agent.[10] Bromine is highly corrosive and toxic. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[11][12]

Step 1: Synthesis of 4-Pentylacetophenone

-

Setup: Equip a dry three-necked flask with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap (to neutralize evolved HCl).

-

Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Addition: Add pentylbenzene (1.0 eq.) to the stirred suspension.

-

Acylation: Add acetyl chloride (1.05 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 4-pentylacetophenone can be purified by vacuum distillation.

Step 2: Synthesis of 4-Pentylphenacyl Bromide

-

Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the purified 4-pentylacetophenone (1.0 eq.) in glacial acetic acid.[13]

-

Bromination: Add a solution of bromine (Br₂, 1.0 eq.) in glacial acetic acid dropwise to the ketone solution with vigorous stirring. Maintain the temperature below 20 °C using a water bath if necessary.[13] The disappearance of the bromine color indicates its consumption.

-

Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. The product may begin to crystallize out of the solution.

-

Work-up: Pour the reaction mixture into a large volume of ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and HBr, followed by a wash with a cold 50% ethanol/water solution to remove any unreacted starting material.[10][13]

Purification: Recrystallization

The crude 4-Pentylphenacyl bromide can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[10]

-

Dissolve the crude solid in a minimum amount of hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

-

Dry the crystals under vacuum. The product should be a white to off-white crystalline solid. Note that phenacyl bromides can discolor over time and should be stored in a cool, dark place.[10]

Characterization and Data Analysis

The identity and purity of the synthesized 4-Pentylphenacyl bromide must be confirmed using standard spectroscopic techniques.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The methylene protons of the phenacyl group will appear as a sharp singlet, and the pentyl chain protons will have characteristic multiplets.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the brominated methylene carbon, the aromatic carbons (with the ipso-carbon attached to the pentyl group showing a smaller signal), and the five carbons of the pentyl chain.

| ¹H NMR Data (Predicted, CDCl₃, 400 MHz) | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic H (ortho to C=O) |

| ~7.30 | Doublet | 2H | Aromatic H (ortho to pentyl) |

| ~4.45 | Singlet | 2H | -C(=O)CH₂ Br |

| ~2.65 | Triplet | 2H | Ar-CH₂ -(CH₂)₃-CH₃ |

| ~1.60 | Multiplet | 2H | Ar-CH₂-CH₂ -(CH₂)₂-CH₃ |

| ~1.30 | Multiplet | 4H | Ar-(CH₂)₂-(CH₂ )₂-CH₃ |

| ~0.90 | Triplet | 3H | Ar-(CH₂)₄-CH₃ |

| ¹³C NMR Data (Predicted, CDCl₃, 100 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| ~190.5 | Carbonyl (C =O) |

| ~150.0 | Aromatic C (ipso to pentyl) |

| ~131.0 | Aromatic C (ipso to C=O) |

| ~129.5 | Aromatic C H (ortho to C=O) |

| ~128.8 | Aromatic C H (ortho to pentyl) |

| ~36.0 | Ar-C H₂- |

| ~31.5 | Pentyl Chain |

| ~31.0 | -C(=O)C H₂Br |

| ~30.5 | Pentyl Chain |

| ~22.5 | Pentyl Chain |

| ~14.0 | -C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

| IR Data (Predicted, KBr Pellet) | |

| Absorption Band (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (pentyl group) |

| ~1690 | C=O stretch (aryl ketone) |

| ~1605 | C=C aromatic stretch |

| ~1200 | C-C(=O)-C stretch |

| ~650 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[15] The expected peaks will be at m/z corresponding to C₁₃H₁₇BrO.

-

Key Fragments: Common fragmentation patterns include the loss of •Br and the formation of the 4-pentylbenzoyl cation (m/z = 175). Another significant fragment would be the tropylium ion resulting from benzylic cleavage.

Conclusion

The two-step synthesis of 4-Pentylphenacyl bromide from pentylbenzene is a reliable and efficient method for producing this valuable synthetic intermediate. The process involves a regioselective Friedel-Crafts acylation followed by a selective α-bromination. Careful control of reaction conditions, particularly temperature during bromination, is crucial to minimize side-product formation.[1] The final product's identity and purity can be rigorously confirmed through a combination of NMR, IR, and Mass Spectrometry, ensuring its suitability for subsequent applications in pharmaceutical and chemical research. Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents and the lachrymatory properties of the product.

References

- BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. BenchChem Technical Support Team.

- Quora. (2020).

- Chad's Prep. (2014).

- Cowper, R. M., & Davidson, L. H. (n.d.). Phenacyl bromide. Organic Syntheses Procedure.

- Chemistry LibreTexts. (2024). 22.

- Gao, Y., et al. (2024).

- Van der P., P., et al. (n.d.).

- Organic Syntheses Procedure. (n.d.). p-BROMOPHENACYL BROMIDE.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Brandeis University. (n.d.).

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.

- Jim Clark. (n.d.).

- PubChem. (n.d.). 4-Bromophenacyl bromide.

- Fisher Scientific. (n.d.).

- Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent.

- BenchChem. (2025). Spectroscopic characterization to confirm the identity of 4-Bromophenylacetonitrile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 12. fishersci.nl [fishersci.nl]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (IUPAC Name: 2-bromo-1-(4-pentylphenyl)ethanone).[1] As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical and materials science compounds, its unambiguous structural confirmation is paramount.[2][3][4] This document moves beyond a simple data sheet, offering a deep dive into the principles and expected outcomes of multi-modal spectroscopic analysis, grounded in foundational theory and field experience.

The core structure of the molecule, an α-bromo aryl ketone, presents a rich tapestry of spectroscopic features. Our analysis will proceed systematically through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the theoretical underpinnings, predicted data based on analogous structures, a robust experimental protocol for data acquisition, and interpretive guidance.

Before delving into individual techniques, a foundational analysis of the molecule's structure is essential. We can dissect the compound into four key regions, each contributing distinct signals to the overall spectroscopic profile.

-

p-Disubstituted Aromatic Ring: A benzene ring with two substituents in a 1,4 (para) arrangement. This symmetry will simplify the aromatic region in NMR spectra.

-

n-Pentyl Chain: A saturated five-carbon aliphatic chain (-CH₂CH₂CH₂CH₂CH₃). This will produce characteristic upfield signals in NMR.

-

α-Brominated Carbonyl Group: A ketone (C=O) functional group with a bromine atom on the adjacent (alpha) carbon (-C(=O)CH₂Br). This is the most electronically active part of the molecule, strongly influencing both NMR chemical shifts and the primary IR absorption band.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="1,1.5!"]; C4 [label="C",- pos="0,2!"]; C5 [label="C", pos="-1,1.5!"]; C6 [label="C", pos="-1,0.5!"]; C_pentyl [label="C", pos="-2.2,0.5!"]; C_keto [label="C", pos="2.2,0.5!"]; O_keto [label="O", pos="2.7,1.1!"]; C_bromo [label="C", pos="2.8,-0.3!"]; Br [label="Br", pos="3.8,-0.3!"];

// Pentyl Chain C_p1 [label="CH₂", pos="-3.2,0.8!"]; C_p2 [label="CH₂", pos="-4.2,0.5!"]; C_p3 [label="CH₂", pos="-5.2,0.8!"]; C_p4 [label="CH₃", pos="-6.2,0.5!"];

// Aromatic Hydrogens H2 [label="H", pos="1.8,0.2!"]; H3 [label="H", pos="1.8,1.8!"]; H5 [label="H", pos="-1.8,1.8!"]; H6 [label="H", pos="-1.8,0.2!"];

// Bromomethylene Hydrogens H_br1 [label="H", pos="2.5,-0.9!"]; H_br2 [label="H", pos="3.5,-0.9!"];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_pentyl; C2 -- C_keto; C_keto -- O_keto [style=double]; C_keto -- C_bromo; C_bromo -- Br;

// Pentyl chain edges C_pentyl -- C_p1; C_p1 -- C_p2; C_p2 -- C_p3; C_p3 -- C_p4;

// Hydrogen edges C3 -- H3; C5 -- H5; C1 -- H6; C4 -- H2; C_bromo -- H_br1; C_bromo -- H_br2;

// Annotations labelloc="t"; label="this compound"; fontsize=14; } Figure 1: Structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).

Foundational Principles and Predicted Data

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like carbonyls and halogens) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating alkyl groups provide shielding, moving signals upfield.[5]

Based on this, we can predict the following signals for our target molecule:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Ar-H (ortho to C=O) | ~7.9 | Doublet (d) | 2H | Deshielded by the anisotropic effect of the adjacent carbonyl group. Coupled to the meta protons. |

| Ar-H (meta to C=O) | ~7.3 | Doublet (d) | 2H | Less deshielded than the ortho protons. Coupled to the ortho protons. The para-substitution pattern typically results in two distinct doublets.[6] |

| -C(=O)CH₂Br | ~4.4 | Singlet (s) | 2H | Strongly deshielded by both the adjacent carbonyl and the electronegative bromine atom. No adjacent protons to couple with. |

| Ar-CH₂- (benzylic) | ~2.6 | Triplet (t) | 2H | Deshielded by the aromatic ring. Coupled to the adjacent CH₂ group in the pentyl chain. |

| -CH₂- (pentyl chain) | ~1.6 | Multiplet (m) | 2H | Standard aliphatic region. |

| -CH₂- (pentyl chain) | ~1.3 | Multiplet (m) | 4H | Overlapping signals from the two central CH₂ groups in the pentyl chain. |

| -CH₃ (terminal methyl) | ~0.9 | Triplet (t) | 3H | Most shielded protons, located at the end of the alkyl chain. Coupled to the adjacent CH₂ group. |

Experimental Protocol for ¹H NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[5]

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-resolved peaks.

-

Set acquisition parameters: spectral width (~16 ppm), acquisition time (~4 seconds), relaxation delay (1-2 seconds), and number of scans (typically 8 or 16 for a sample of this concentration).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Data Interpretation Workflow

The interpretation of an NMR spectrum is a logical, self-validating process.

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR maps the proton framework, ¹³C NMR elucidates the carbon backbone of the molecule. Standard acquisition involves proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[7]

Foundational Principles and Predicted Data

Similar to ¹H NMR, ¹³C chemical shifts are highly dependent on the carbon's local environment. Carbonyl carbons are exceptionally deshielded and appear far downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (Ketone) | ~195-200 | Carbonyl carbons in conjugated ketones are highly deshielded.[8][9] |

| C -ipso (Aromatic, attached to C=O) | ~135 | Quaternary aromatic carbon, deshielded by the attached carbonyl. |

| C -ipso (Aromatic, attached to pentyl) | ~148 | Quaternary aromatic carbon, deshielded by alkyl substitution. |

| C -ortho (Aromatic) | ~129 | Aromatic CH carbons ortho to the carbonyl group. |

| C -meta (Aromatic) | ~128 | Aromatic CH carbons meta to the carbonyl group. |

| -C(=O)C H₂Br | ~35-45 | Aliphatic carbon attached to an electronegative bromine atom.[8] |

| Ar-C H₂- (benzylic) | ~36 | Benzylic carbon of the pentyl chain. |

| -C H₂- (pentyl chain) | ~31 | |

| -C H₂- (pentyl chain) | ~31.5 | |

| -C H₂- (pentyl chain) | ~22.5 | |

| -C H₃ (terminal methyl) | ~14 | Most shielded carbon at the end of the alkyl chain. |

Note: Specific assignments for the pentyl chain and aromatic carbons may require advanced 2D NMR techniques (like HSQC/HMBC) for unambiguous confirmation.

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample is often required (20-50 mg in ~0.7 mL of solvent).

-

Instrument Setup:

-

Tune the probe for the ¹³C frequency.

-

Use a broadband proton-decoupling pulse sequence.

-

Set acquisition parameters: wider spectral width (~220 ppm), longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies, causing molecular vibrations (stretching, bending).[10]

Foundational Principles and Predicted Data

The most diagnostic absorption for this molecule will be the carbonyl (C=O) stretch. For simple ketones, this appears around 1715 cm⁻¹. Conjugation with an aromatic ring lowers this frequency, while the presence of an electronegative halogen on the alpha-carbon increases it (inductive effect).[11][12][13] The balance of these effects in an α-bromo aryl ketone typically places the C=O stretch near 1700 cm⁻¹.[13]

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Carbonyl (C=O) Stretch | ~1700 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium (often multiple bands) |

| C-Br Stretch | 700 - 500 | Medium-Weak |

Experimental Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum (typically co-adding 16-32 scans for a good signal-to-noise ratio).

-

-

Data Processing: The software automatically performs the background subtraction, yielding the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, Electron Ionization (EI) is a suitable technique.

Foundational Principles and Predicted Data

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize into a radical cation known as the molecular ion (M⁺•). This ion can then fragment into smaller, charged daughter ions. A key diagnostic feature for brominated compounds is the isotopic signature of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 mass-to-charge units (m/z).

-

Molecular Formula: C₁₃H₁₇BrO[1]

-

Molecular Weight: ~268 g/mol (for ⁷⁹Br) and ~270 g/mol (for ⁸¹Br)

-

Predicted Molecular Ion: A pair of peaks of nearly equal intensity at m/z 268 and 270.

The most likely fragmentation pathway is α-cleavage, the breaking of the bond between the carbonyl carbon and the α-carbon, which is a common pathway for ketones.[15]

Another significant fragmentation would be the cleavage of the bond between the aromatic ring and the pentyl chain (benzylic cleavage), leading to a fragment with the loss of a C₄H₉ radical, resulting in a cation at m/z 211/213.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is typically introduced via a direct insertion probe or gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam to generate the molecular ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting signal is processed to generate the mass spectrum.

Conclusion

The multi-modal spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. The predicted data—from the distinct pattern of a para-substituted aromatic ring in ¹H NMR to the characteristic isotopic doublet of the molecular ion in mass spectrometry—creates a unique fingerprint. Any deviation from this expected signature would signal the presence of impurities, isomers, or an incorrect structure, underscoring the necessity of this comprehensive approach in a regulated research and development environment.

References

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

Creative Commons. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

-

nptel.ac.in. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

University of Regensburg. (n.d.). Signal Areas. [Link]

-

slcc.edu. (n.d.). Interpreting the IR spectrum. [Link]

-

Al-Ostath, A., et al. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(11), 18298-18379. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

Organic Chemistry Data. (2021). Interpreting Aromatic NMR Signals. [Link]

-

ResearchGate. (2025). Study on the Debromination of α -Bromomethyl Ketones Catalyzed by HBr. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

University of California, Irvine. (n.d.). Mass spectrometry. [Link]

-

Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. [Link]

-

studylib.net. (n.d.). 13C NMR SPECTROSCOPY BASICS. [Link]

-

Sacks, A. A., & Aston, J. G. (1951). α-Halo Ketones. V. The Preparation, Metathesis and Rearrangement of Certain α-Bromoketones. Journal of the American Chemical Society, 73(8), 3902–3906. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]